![molecular formula C23H26N4O3S B2768189 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone CAS No. 2034488-29-2](/img/structure/B2768189.png)
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone
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Overview
Description
The compound contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the diazepane ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the functional groups present .Scientific Research Applications
- Pt(II) complexes play a crucial role in OLEDs due to their luminescent properties. Cyclometalated Pt(II) complexes, including those with aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl ligands, exhibit efficient light emission. The synthesized compound may find applications in designing efficient OLEDs .
- Platinum-group metal complexes, including Pt(II) complexes, are essential phosphor materials for modern photovoltaic devices. While iridium(III) complexes are more common, Pt(II) complexes offer unique properties. The combination of Pt(II) cores with organic ligands allows for fine-tuning electronic and photophysical parameters, making them valuable in solar energy conversion .
- The compound’s structure suggests potential bioactivity. Researchers could explore its cytotoxic properties against cancer cells. By modifying the substituents, novel derivatives may be designed to enhance cytotoxicity .
- Investigate the compound’s antibacterial activity against various pathogens. Its unique structure may interact with bacterial enzymes or cell membranes, making it a candidate for drug development .
- The compound’s green fluorescence could be harnessed for materials science applications. Researchers might explore its use as a fluorescent probe, sensor, or marker in biological imaging or materials characterization .
- Pt(II) complexes are relevant in electrochemical studies. Investigate the redox behavior, electrocatalytic properties, and potential applications in energy storage devices such as supercapacitors or batteries .
Organic Light-Emitting Diodes (OLEDs)
Photovoltaic Devices
Cytotoxic Agents
Antibacterial Agents
Materials Science
Electrochemistry and Energy Storage
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets through the sulfonyl group and the 1-methyl-1h-pyrazol-4-yl moiety, which are common functional groups known to participate in various biological interactions .
Pharmacokinetics
Based on its molecular weight (316377 Da ), it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the known activities of related compounds, it may have potential antipromastigote activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-25-18-21(17-24-25)31(29,30)27-14-8-13-26(15-16-27)23(28)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18,22H,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUEGGQZXMBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone |
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